N-allyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Description
“N-allyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C14H14F2N4O . It is a derivative of pyrazolo[1,5-a]pyrimidines, which are synthetically available compounds that have been extensively studied due to their diverse biological activity .
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . For instance, methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate was obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. The presence of the difluoromethyl group (-CF2H) and the cyclopropyl group (-C3H5) are indicated in the name .Future Directions
The future directions for this compound could involve further exploration of its biological activity. Given the known activities of similar compounds, it could potentially be studied for its antibacterial, cytotoxic, antifungal, and antitumor properties . Additionally, its potential as an antiviral compound could be explored, as a similar compound was identified as potentially active against viruses in a computer screening of 3 million compounds .
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-prop-2-enylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-2-5-17-14(21)10-7-12-18-9(8-3-4-8)6-11(13(15)16)20(12)19-10/h2,6-8,13H,1,3-5H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHKFMQGYBUBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN2C(=CC(=NC2=C1)C3CC3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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